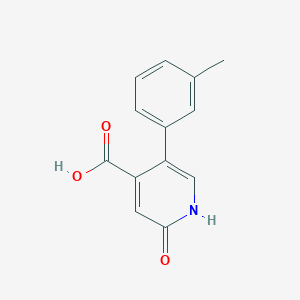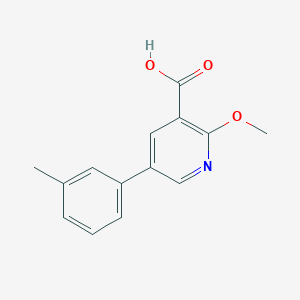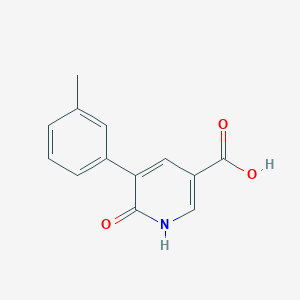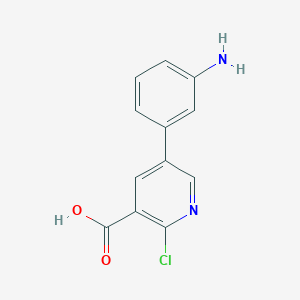
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-methylphenyl)isonicotinic acid (CMPI) is a synthetic organic compound belonging to the family of isonicotinic acids. It is a colorless solid with a molecular weight of 193.57 g/mol and a melting point of approximately 188°C. CMPI is widely used in research and industrial applications, as it exhibits a variety of properties and is relatively stable.
作用机制
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses in the brain. By inhibiting AChE, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% increases the levels of acetylcholine in the brain, which in turn leads to an increase in cognitive function, memory, and learning.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to improve learning and memory, as well as to reduce anxiety and depression. It has also been shown to reduce inflammation and oxidative stress, and to improve the functioning of the immune system. In addition, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to have anti-cancer effects in animal studies.
实验室实验的优点和局限性
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is a relatively stable compound and has a wide range of applications in laboratory experiments. Its ability to inhibit AChE makes it useful for studying the effects of acetylcholine on the brain. However, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is a toxic compound and should be handled with care. It should only be used in well-ventilated areas and proper safety equipment should be worn at all times.
未来方向
Future research on 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could focus on its potential therapeutic applications. 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to improve cognitive function, memory, and learning, as well as its potential to reduce anxiety and depression. It could also be studied for its potential to reduce inflammation and oxidative stress, as well as its potential to improve the functioning of the immune system. In addition, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to have anti-cancer effects. Finally, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to be used as a reagent in the synthesis of drugs and pharmaceuticals.
合成方法
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-methylphenyl isocyanate with hydrochloric acid in aqueous solution. The reaction is carried out at room temperature, and the product is isolated by filtration. Another method involves the reaction of 4-methylphenyl isocyanate and chloroacetyl chloride in aqueous solution, followed by acidification. The product is then isolated by extraction with ethyl acetate.
科学研究应用
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has a variety of applications in scientific research. It is widely used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has also been used as a reagent in the synthesis of drugs and pharmaceuticals. It has been used in the synthesis of anticonvulsant drugs, as well as in the synthesis of anti-cancer drugs and anti-inflammatory agents.
属性
IUPAC Name |
2-chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJJCPKKMVOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686935 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-19-2 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














